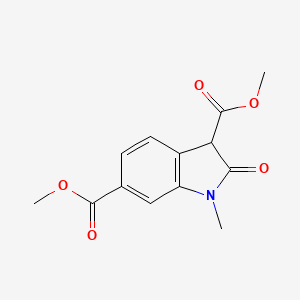
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a 2-oxo-2,3-dihydro-1H-indole core substituted with methyl and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole core . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl or alkyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
- 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
- 6-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate
Uniqueness
3,6-dimethyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate is unique due to the presence of both 3,6-dimethyl and 1-methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its reactivity and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
2919955-37-4 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
dimethyl 1-methyl-2-oxo-3H-indole-3,6-dicarboxylate |
InChI |
InChI=1S/C13H13NO5/c1-14-9-6-7(12(16)18-2)4-5-8(9)10(11(14)15)13(17)19-3/h4-6,10H,1-3H3 |
Clave InChI |
UEYMUPHXLUCPLJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)C(=O)OC)C(C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


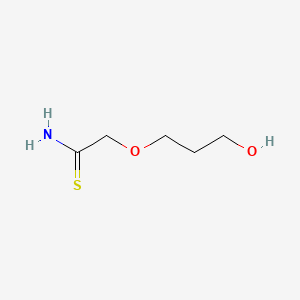
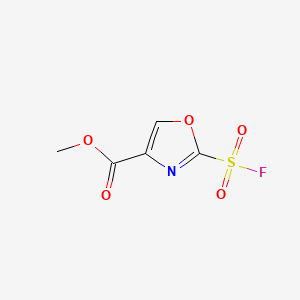
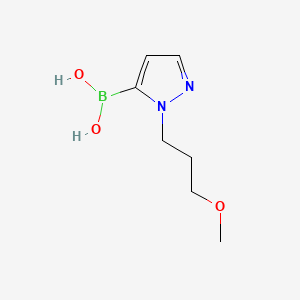
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
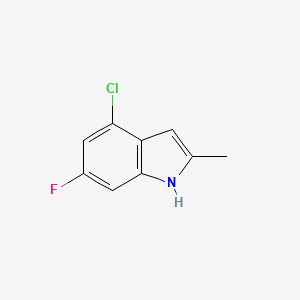
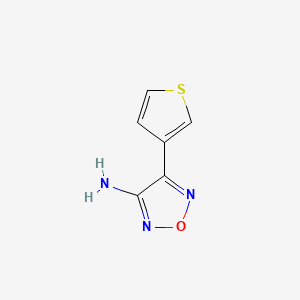

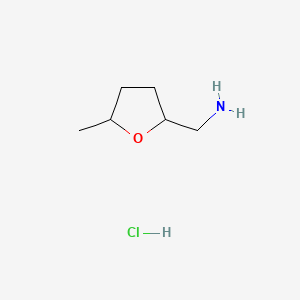
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
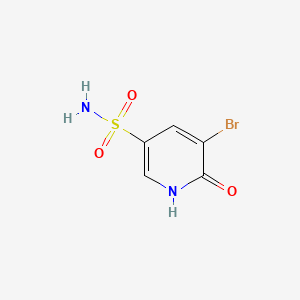
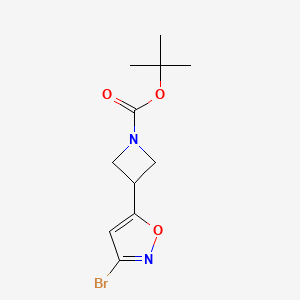
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
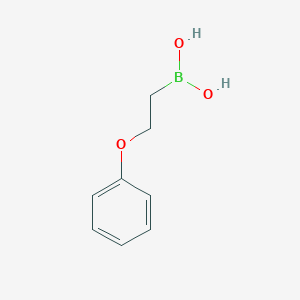
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
